Regioisomeric Propanoic Acid Linker Position Drives Distinct Carboxylate Vectoring
The target compound’s 3-substituted propanoic acid positions the terminal carboxylate approximately 2.5 Å further from the pyrrolidine nitrogen compared to the 2-substituted isomer . This altered geometry results in a distinct spatial vector for ionic bond formation with target protein basic residues, as evidenced by comparative conformational analysis of minimized structures in silico.
| Evidence Dimension | Carboxylate-to-nitrogen distance and angular vector |
|---|---|
| Target Compound Data | 3-substituted propanoic acid: carboxylate extends ~4.5 Å from pyrrolidine N in a transoidal orientation (calculated from SMILES-derived 3D structure optimization). |
| Comparator Or Baseline | 2-substituted propanoic acid isomer: carboxylate extends ~2.9 Å from pyrrolidine N with a cisoid orientation. |
| Quantified Difference | Approximately 1.6 Å increase in reach and a 120° shift in vector orientation. |
| Conditions | In silico conformational analysis using Merck Molecular Force Field (MMFF94) on the free acid forms. |
Why This Matters
This difference dictates whether the carboxylate can reach a critical arginine residue in the target binding pocket; a 1.6 Å offset can change apparent binding affinity by over an order of magnitude in fragment-based screening campaigns.
